molecular formula C14H21N5O4S B2617048 3-(4-Amino-3-((2-(cyclohexylamino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid CAS No. 886955-81-3

3-(4-Amino-3-((2-(cyclohexylamino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Cat. No.: B2617048
CAS No.: 886955-81-3
M. Wt: 355.41
InChI Key: PKILWYXJPWBGAA-UHFFFAOYSA-N
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Description

This compound is a triazine-based derivative featuring a propanoic acid backbone, a 1,2,4-triazin-5-one core, and a cyclohexylaminoacetamide thioether side chain. Its structure includes:

  • A thioether linkage (-S-) connecting the triazine core to a 2-(cyclohexylamino)-2-oxoethyl group, enhancing lipophilicity and steric bulk.

Properties

IUPAC Name

3-[4-amino-3-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O4S/c15-19-13(23)10(6-7-12(21)22)17-18-14(19)24-8-11(20)16-9-4-2-1-3-5-9/h9H,1-8,15H2,(H,16,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKILWYXJPWBGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-3-((2-(cyclohexylamino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid typically involves multiple steps. One common approach starts with the preparation of the triazine ring, followed by the introduction of the amino and thio groups. The final step involves the addition of the propanoic acid moiety. Reaction conditions often include the use of organic solvents such as ethanol and catalysts like glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-3-((2-(cyclohexylamino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Recent studies have highlighted the compound's promising antimicrobial and anticancer properties:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. In vitro tests demonstrated significant inhibition of growth for Gram-positive and Gram-negative bacteria, indicating its potential as a new antimicrobial agent .
  • Anticancer Properties : Preliminary evaluations have indicated that derivatives of this compound exhibit cytotoxic effects on several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation . For instance, certain derivatives have been identified as effective against breast cancer cells, showcasing their potential for further development into anticancer therapies.

Applications in Drug Development

The unique chemical structure of 3-(4-Amino-3-((2-(cyclohexylamino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid opens avenues for various applications:

  • Antibiotic Development : Given its antimicrobial properties, this compound can be explored for the development of new antibiotics, especially in light of rising antibiotic resistance globally. Research is ongoing to optimize its efficacy and reduce potential side effects .
  • Cancer Therapy : The compound's ability to induce apoptosis in cancer cells makes it a candidate for further research in oncology. Studies are focused on modifying its structure to enhance potency and selectivity towards cancerous cells while minimizing toxicity to normal cells .
  • Anti-inflammatory Agents : Some derivatives have shown promise as anti-inflammatory agents through mechanisms that inhibit key inflammatory pathways. This application could be particularly beneficial in treating chronic inflammatory diseases .

Case Studies

Several case studies illustrate the applications of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus with MIC values lower than standard antibiotics .
Study 2Cancer Cell Line TestingShowed cytotoxic effects on MCF-7 breast cancer cells with IC50 values indicating strong potential for development into therapeutic agents .
Study 3Anti-inflammatory EffectsIn silico studies suggested potential as a 5-lipoxygenase inhibitor, indicating anti-inflammatory capabilities .

Mechanism of Action

The mechanism of action of 3-(4-Amino-3-((2-(cyclohexylamino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with various cellular pathways, influencing processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Cyclohexylamino vs. Aromatic Substituents

  • The cyclohexylamino group in the target compound introduces conformational flexibility and moderate hydrophobicity, which may improve membrane permeability compared to rigid aromatic substituents like the 3,5-dichlorophenyl or benzodioxin-6-yl groups.

Electronic Effects

    Biological Activity

    The compound 3-(4-Amino-3-((2-(cyclohexylamino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a complex organic molecule of significant interest in medicinal chemistry due to its diverse biological activities. Its structure features a triazine ring, which is known for its broad spectrum of pharmacological properties. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

    The molecular formula of the compound is C16H19N5O6SC_{16}H_{19}N_{5}O_{6}S, with a molecular weight of approximately 409.4 g/mol. The structure includes key functional groups that contribute to its biological activity.

    PropertyValue
    Molecular FormulaC16H19N5O6SC_{16}H_{19}N_{5}O_{6}S
    Molecular Weight409.4 g/mol
    CAS Number886954-56-9

    Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

    • Antimicrobial Activity : The triazine core has been associated with antibacterial and antifungal properties by inhibiting bacterial cell wall synthesis and disrupting fungal cell membranes .
    • Anti-inflammatory Effects : Compounds containing triazine rings often demonstrate anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production .
    • Enzyme Inhibition : The presence of amino and thio groups in the structure allows for potential interactions with enzymes involved in disease processes, such as matrix metalloproteinases implicated in cancer progression .

    Antibacterial Activity

    A study conducted by Abdel-Rahman et al. highlighted the antibacterial efficacy of triazine derivatives. The compound showed significant inhibition against various bacterial strains, with an IC50 value indicating effective concentration levels .

    Antifungal Activity

    In comparative studies, the compound exhibited notable antifungal activity against Candida species, outperforming several standard antifungal agents. The mechanism was primarily attributed to disruption of cell membrane integrity .

    Anti-inflammatory Studies

    Research has shown that the compound can downregulate pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

    Case Studies

    • Case Study on Antimicrobial Efficacy : In a controlled experiment involving multiple bacterial strains (e.g., E. coli and Staphylococcus aureus), the compound demonstrated a dose-dependent inhibition of bacterial growth, supporting its potential as a therapeutic agent .
    • Clinical Relevance : A clinical trial evaluating the anti-inflammatory effects of similar triazine derivatives indicated significant reductions in inflammation markers among participants treated with these compounds .

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